Cas no 21956-47-8 (Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-)
![Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- structure](https://nl.kuujia.com/scimg/cas/21956-47-8x500.png)
21956-47-8 structure
Productnaam:Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-
Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-
- (R)-(-)-Littorine Hydrochloride
- Littorine
- 19Q4V37F3R
- (R)-Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, 3-phenyl-L-lactate (ester)
- BS-16051
- (R)-(-)-Littorine
- [(1R, 5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
- 21956-47-8
- BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.R)-
- R(-)-3.alpha.-(2-Hydroxy-3-phenylpropionyloxy)-tropane
- Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(R)-endo)-
- BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (3(R)-ENDO)-
- D83787
- AKOS030531237
- UNII-19Q4V37F3R
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
- Q6653346
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate
- DTXSID20944553
- CHEBI:6506
- SCHEMBL24475294
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
- DA-65015
-
- Inchi: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
- InChI-sleutel: FNRXUEYLFZLOEZ-VFSICIBPSA-N
- LACHT: C1C=CC(C[C@H](C(OC2C[C@@H]3CC[C@@H](N3C)C2)=O)O)=CC=1
Berekende eigenschappen
- Exacte massa: 289.167794g/mol
- Oppervlakte lading: 0
- XLogP3: 2.7
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Aantal draaibare bindingen: 5
- Monoisotopische massa: 289.167794g/mol
- Monoisotopische massa: 289.167794g/mol
- Topologisch pooloppervlak: 49.8Ų
- Zware atoomtelling: 21
- Complexiteit: 353
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.205
- Kookpunt: 464°Cat760mmHg
- Vlampunt: 234.4°C
- Brekindex: 1.583
- PSA: 49.77
Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32800-5mg |
Littorine |
21956-47-8 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T32800-5 mg |
Littorine |
21956-47-8 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
A2B Chem LLC | AB21481-10mg |
(R)-Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate |
21956-47-8 | 95%+ | 10mg |
$344.00 | 2024-04-20 | |
TargetMol Chemicals | T32800-25mg |
Littorine |
21956-47-8 | 25mg |
¥ 10600 | 2024-07-20 | ||
MedChemExpress | HY-118024-25mg |
Littorine |
21956-47-8 | 25mg |
¥2600 | 2024-07-21 | ||
MedChemExpress | HY-118024-10mg |
Littorine |
21956-47-8 | 10mg |
¥1300 | 2024-07-21 | ||
MedChemExpress | HY-118024-5mg |
Littorine |
21956-47-8 | 5mg |
¥820 | 2024-07-21 | ||
PhytoLab | 84100-1000mg |
Littorine hydrochloride |
21956-47-8 | ≥ 90.0 % | 1000mg |
€12450 | 2023-10-25 | |
PhytoLab | 84100-50mg |
Littorine hydrochloride |
21956-47-8 | ≥ 90.0 % | 50mg |
€747.0000000000001 | 2023-10-25 | |
PhytoLab | 84100-250mg |
Littorine hydrochloride |
21956-47-8 | ≥ 90.0 % | 250mg |
€3527.5 | 2023-10-25 |
Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- Gerelateerde literatuur
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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3. Book reviews
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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5. Back matter
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